4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. Additionally, the pyrimidine ring may interact with nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one
- 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness
4-Methoxy-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxy groups and piperazine ring contribute to its potential pharmacological activities, while the pyrimidine ring offers additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methoxy-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O2/c1-22-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-18-7-6-16(19-17)23-2/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
YMHGPLUZKISAAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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